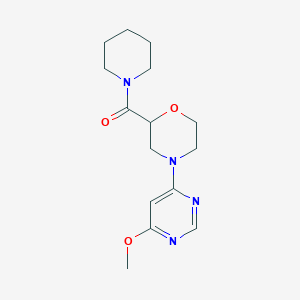

![molecular formula C15H16F2N4 B6460570 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549052-46-0](/img/structure/B6460570.png)

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine” is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and a 2,4-difluorophenyl group . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like nucleotides. Piperazine rings are found in many pharmaceuticals due to their ability to improve pharmacokinetic properties . The 2,4-difluorophenyl group is a common substituent in medicinal chemistry, known for its ability to enhance binding affinity and selectivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) . These techniques would provide information about the mass, functional groups, and atomic connectivity in the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. For instance, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the piperazine ring might participate in reactions involving nitrogen .Scientific Research Applications

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine has been identified as a promising compound for a variety of scientific research applications. It has been used as a ligand in metal-catalyzed reactions, as an inhibitor of enzymes, and as a reagent in organic synthesis. Additionally, this compound has been used in the synthesis of other pyrimidine derivatives, such as 2,4-difluoropyrimidine, which can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

Target of Action

Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

Similar compounds have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play a crucial role in neuroprotection and anti-inflammatory responses.

Pharmacokinetics

It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been found to exhibit promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Advantages and Limitations for Lab Experiments

The main advantage of using 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine in lab experiments is that it is relatively easy to synthesize and has a wide variety of potential applications. Additionally, this compound is non-toxic and has shown to be non-mutagenic in animal studies, making it a safe compound to use in laboratory studies. One limitation of using this compound in lab experiments is that the exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research involving 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine. One potential area of research is to further investigate the biochemical and physiological effects of this compound in order to better understand its mechanism of action. Additionally, further research could be done to explore the potential therapeutic applications of this compound, as well as its potential use as a drug delivery system. Finally, further research could be done to explore the potential of this compound as a catalyst in organic synthesis.

Synthesis Methods

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine can be synthesized through a variety of methods. One of the most commonly used methods is the condensation reaction of 2,4-difluorobenzaldehyde with piperazine. This reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is then purified using column chromatography. Other methods for synthesizing this compound include the reaction of 2,4-difluorobenzaldehyde with piperazine in the presence of a strong acid such as sulfuric acid, and the reaction of 2,4-difluorobenzaldehyde with piperazine in the presence of a base such as sodium ethoxide.

properties

IUPAC Name |

4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N4/c16-13-2-1-12(14(17)9-13)10-20-5-7-21(8-6-20)15-3-4-18-11-19-15/h1-4,9,11H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCYXKZMSWKKMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460503.png)

![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460511.png)

![2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6460524.png)

![2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B6460530.png)

![4-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6460543.png)

![4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine](/img/structure/B6460547.png)

![4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460551.png)

![4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine](/img/structure/B6460565.png)

![5-chloro-4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B6460573.png)

![4-(1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}azetidin-3-yl)piperazin-2-one](/img/structure/B6460577.png)

![4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6460578.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6460581.png)